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Compound of Interest

Compound Name: FAK-IN-19

Cat. No.: B10758039

Introduction Focal Adhesion Kinase (FAK) is a non-receptor protein tyrosine kinase that plays a
pivotal role in mediating signal transduction between cells and the extracellular matrix (ECM).
[1] Localized at sites of integrin-mediated cell adhesion, FAK is a critical regulator of
fundamental cellular processes, including cell motility, proliferation, survival, and angiogenesis.
[2][3] Its expression and activation are often upregulated in various cancers, such as invasive
breast and colon cancers, where it is associated with tumorigenesis and metastasis.[1][4]
Consequently, visualizing the subcellular localization and quantifying the expression of FAK in
tissues is crucial for both basic research and the development of targeted cancer therapies.
Immunofluorescence (IF) microscopy is a powerful technique for this purpose, providing high-
resolution spatial information on FAK distribution within the cellular and tissue context.

FAK Signaling Pathway FAK acts as a central scaffold protein, integrating signals from integrins
and growth factor receptors to control downstream signaling cascades. Upon integrin clustering
at focal adhesions, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This event
creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting
FAK/Src complex then phosphorylates other downstream targets, including p130cas and
activating the PI3K/AKT survival pathway, which collectively regulate cytoskeletal dynamics,
cell migration, and cell cycle progression.
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Caption: FAK signaling cascade initiated by ECM binding.

Experimental Workflow and Protocols

The following diagram outlines the general workflow for immunofluorescence staining of FAK in
tissue sections. Specific protocols for frozen and formalin-fixed, paraffin-embedded (FFPE)
tissues are provided below.
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Caption: General workflow for tissue immunofluorescence.
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Protocol 1: Immunofluorescence Staining of FAK in
Frozen Tissue Sections

This protocol is adapted for tissues that have been snap-frozen and embedded in Optimal
Cutting Temperature (OCT) compound.

1. Solutions and Reagents

o Phosphate Buffered Saline (PBS), pH 7.4

 Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

o Cryoprotection Solution: 30% Sucrose in PBS

¢ Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS (PBST)

o Blocking Buffer: 5-10% Normal Serum (from the same species as the secondary antibody) in
PBST.

e Primary Antibody: anti-FAK antibody, diluted in Blocking Buffer.

e Secondary Antibody: Fluorophore-conjugated antibody against the primary antibody host
species, diluted in Blocking Buffer.

e Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
e Antifade Mounting Medium
2. Procedure
o Tissue Preparation & Sectioning:
o Perfuse or dissect tissue and fix in 4% PFA at 4°C for 4-24 hours.

o Wash tissue with PBS and transfer to 30% sucrose solution at 4°C overnight for
cryoprotection.

o Embed the cryoprotected tissue in OCT compound and snap-freeze. Store at -80°C.
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o

Using a cryostat, cut 5-20 um thick sections and mount them onto charged slides.

e Immunostaining:

Bring slides to room temperature for ~30 minutes to dry.
Wash slides 3 times with PBS for 5 minutes each to remove OCT.

Cover sections with Blocking Buffer and incubate for 1 hour at room temperature in a
humidified chamber.

Aspirate the blocking solution and apply the diluted primary anti-FAK antibody. Incubate
overnight at 4°C.

Wash slides 3 times with PBST for 10 minutes each.

Apply the diluted fluorophore-conjugated secondary antibody. Incubate for 1-2 hours at
room temperature, protected from light.

Wash slides 2 times with PBST for 10 minutes each, followed by one 10-minute wash in
PBS.

o Counterstaining and Mounting:

[e]

o

[¢]

o

[e]

Incubate sections with DAPI solution for 5-10 minutes to stain nuclei.
Rinse briefly with PBS.

Mount a coverslip onto the slide using antifade mounting medium.
Seal the edges with clear nail polish and allow to dry.

Store slides flat at 4°C in the dark until imaging.

Protocol 2: Immunofluorescence Staining of FAK in
FFPE Tissues
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This protocol is for tissues fixed in formalin and embedded in paraffin. The key steps are
deparaffinization and antigen retrieval to unmask epitopes.

1. Solutions and Reagents
e Xylene or a xylene substitute
e Ethanol (100%, 95%, 70%)

o Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH
6.0) is commonly used.

 All other reagents are as listed in Protocol 1.
2. Procedure
o Deparaffinization and Rehydration:
o Immerse slides in xylene: 2 changes for 5 minutes each.

o Rehydrate sections through a graded ethanol series: 100% (2x, 5 min), 95% (2x, 5 min),
70% (1x, 5 min).

o Rinse slides in deionized water for 5 minutes.

e Antigen Retrieval (Heat-Induced):

o

Place slides in a staining dish filled with Antigen Retrieval Buffer.

[¢]

Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20
minutes. Do not allow the buffer to boil away.

[¢]

Allow the slides to cool to room temperature in the buffer (~20-30 minutes).

[¢]

Rinse slides in deionized water, then in PBS.

e Immunostaining and Mounting:
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o Proceed with the Immunostaining and Mounting steps (Steps 2 and 3) as described in
Protocol 1.

Data Presentation: Quantitative Analysis of FAK

The expression and localization of FAK can vary significantly between tissue types and disease
states. Quantitative analysis of immunofluorescence images allows for objective comparisons.

Table 1. Summary of FAK Expression and Localization in Human Tissues

Relative
. . FAK . L
Tissue Type Condition L. Expression Citation(s)
Localization
Level
Breast _ :
o Benign Cytoplasmic Weak
Epithelium
Breast ) ) Moderate to
_ Invasive Cytoplasmic
Carcinoma Strong
o ) Borderline to
Colon Epithelium  Normal Cytoplasmic
Weak
] ) ) Moderate to
Colon Carcinoma  Invasive Cytoplasmic
Strong
Sarcolemma, T- N
Skeletal Muscle Normal Not specified
tubules
_ Endothelium, Heterogeneous
Microvasculature ~ Normal
Smooth Muscle clusters
Endometrium Adenomyosis Cytoplasm Enhanced
Endometrium Control Cytoplasm Baseline

Table 2: Examples of Quantitative FAK Localization Analysis
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Analysis Method

Experimental
Model

Finding

Fluorescence Intensity

Human Foreskin
Fibroblasts

FAK inhibitor
(AZ13256675)
reduced FAK-Y397
pixel intensity in
vinculin-positive areas
with an IC50 of 0.11
M.

Focal Adhesion Count

FAK-/- cells vs. FAK

expressing cells

FAK 1936/1998
expressing cells
showed a non-
significant reduction in
the number of focal
adhesions compared

to wild-type.

Focal Adhesion Size

FAK-/- cells vs. FAK
expressing cells

FAK 1936/1998 and
FAK-/- cells showed a
significant decrease in
sub-micron sized focal
adhesions compared
to wild-type.

Cell-Cell Contact

Localization

NBT-II epithelial cells

<45% of cells
expressing dominant-
negative FAK (FRNK)
showed E-cadherin at
cell-cell contacts, vs.
>90% for wild-type
FAK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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